molecular formula C16H17BrO3 B8176868 2-(2-(Benzyloxy)ethoxy)-1-bromo-3-methoxybenzene

2-(2-(Benzyloxy)ethoxy)-1-bromo-3-methoxybenzene

Cat. No.: B8176868
M. Wt: 337.21 g/mol
InChI Key: GNHOBOMFPMFHDP-UHFFFAOYSA-N
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Description

2-(2-(Benzyloxy)ethoxy)-1-bromo-3-methoxybenzene is an organic compound with a complex structure that includes a benzene ring substituted with benzyloxy, ethoxy, bromo, and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Benzyloxy)ethoxy)-1-bromo-3-methoxybenzene typically involves multiple steps. One common method starts with the preparation of 2-(2-(Benzyloxy)ethoxy)ethanol, which is then brominated to introduce the bromo group. The methoxy group can be introduced through methylation reactions. The specific reaction conditions, such as the choice of solvents, catalysts, and temperatures, can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-(2-(Benzyloxy)ethoxy)-1-bromo-3-methoxybenzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromo group with an amine would yield an amine derivative of the original compound .

Scientific Research Applications

2-(2-(Benzyloxy)ethoxy)-1-bromo-3-methoxybenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-(Benzyloxy)ethoxy)-1-bromo-3-methoxybenzene involves its interaction with specific molecular targets. The bromo group can act as a leaving group in substitution reactions, while the benzyloxy and methoxy groups can participate in various chemical interactions. These interactions can affect molecular pathways and biological processes, making the compound useful in research and development .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Benzyloxy)ethanol
  • 2-(2-(Benzyloxy)ethoxy)ethanol
  • 2-(2-(Benzyloxy)ethoxy)-1,3,2-dioxaphospholane-2-oxide

Properties

IUPAC Name

1-bromo-3-methoxy-2-(2-phenylmethoxyethoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrO3/c1-18-15-9-5-8-14(17)16(15)20-11-10-19-12-13-6-3-2-4-7-13/h2-9H,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNHOBOMFPMFHDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)Br)OCCOCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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